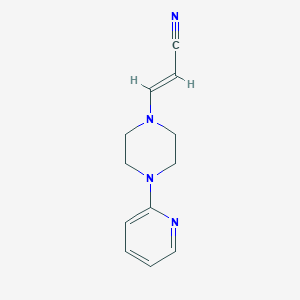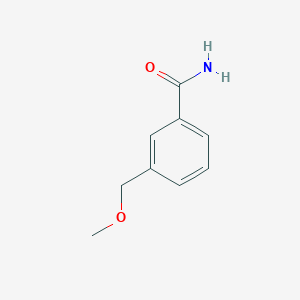![molecular formula C11H18N2O2 B7554192 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide, also known as CAMAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMAA belongs to the class of acylamide compounds and has been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting viral replication and blocking the entry of viruses into host cells. 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory effects.
Biochemical and Physiological Effects
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit viral replication and reduce inflammation, as mentioned above. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide for lab experiments is its potent antiviral activity. This makes it a useful tool for studying viral replication and the mechanisms of viral entry into host cells. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide's antitumor and anti-inflammatory properties make it a valuable compound for studying cancer and inflammatory diseases. However, one limitation of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is that it can be difficult to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide. One area of interest is the development of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide derivatives with improved pharmacological properties. Another area of research is the investigation of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide's potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases in animal models and clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide and its effects on cellular pathways and signaling cascades.
Synthesemethoden
The synthesis of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide involves the reaction of cyclohexylideneacetic acid with methylamine, followed by acylation with acetic anhydride. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the key areas of research has been its antiviral activity. Studies have shown that 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide exhibits potent antiviral activity against a range of viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus (HIV). 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[(2-cyclohexylideneacetyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(8-10(12)14)11(15)7-9-5-3-2-4-6-9/h7H,2-6,8H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJHEALNIRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C(=O)C=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)

